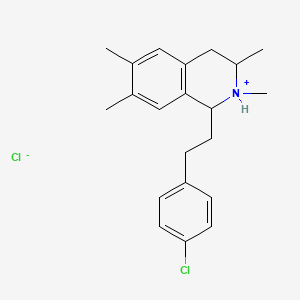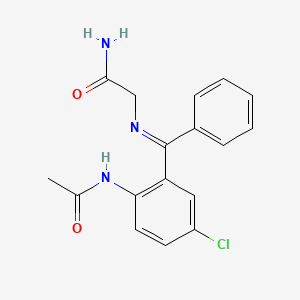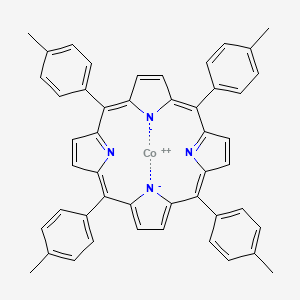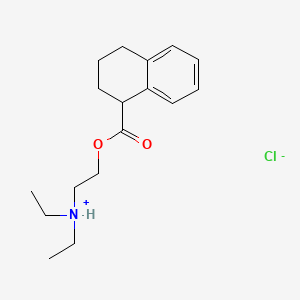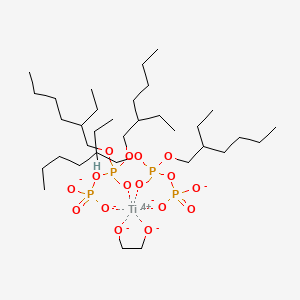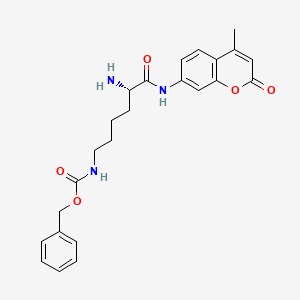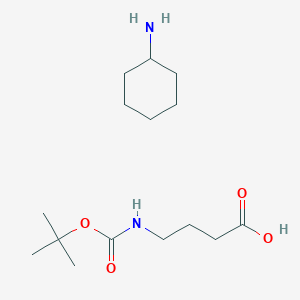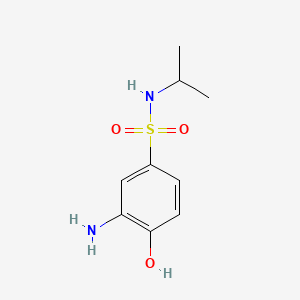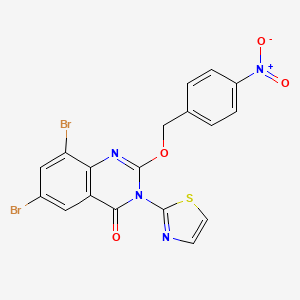
4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features multiple functional groups, including bromine atoms, a nitrophenyl group, and a thiazolyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting with an anthranilic acid derivative, cyclization with formamide or a similar reagent can form the quinazolinone core.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction using a suitable nitrophenyl halide.
Thiazolyl Group Addition: The thiazolyl moiety can be attached via a condensation reaction with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl or nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazolyl or nitrophenyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: New compounds with substituted bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of multiple functional groups allows it to engage in various interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.
6,8-Dibromoquinazolinone: A simpler analog with bromine atoms but lacking the nitrophenyl and thiazolyl groups.
2-((4-Nitrophenyl)methoxy)-3-(2-thiazolyl)quinazolinone: A related compound with similar functional groups.
Uniqueness
The unique combination of bromine, nitrophenyl, and thiazolyl groups in 4(3H)-Quinazolinone, 6,8-dibromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- distinguishes it from other quinazolinones, potentially leading to unique biological activities and applications.
Propiedades
Número CAS |
85178-78-5 |
|---|---|
Fórmula molecular |
C18H10Br2N4O4S |
Peso molecular |
538.2 g/mol |
Nombre IUPAC |
6,8-dibromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H10Br2N4O4S/c19-11-7-13-15(14(20)8-11)22-17(23(16(13)25)18-21-5-6-29-18)28-9-10-1-3-12(4-2-10)24(26)27/h1-8H,9H2 |
Clave InChI |
IZSJASKLYNEPJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



